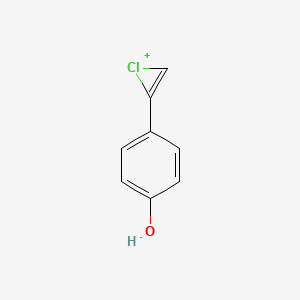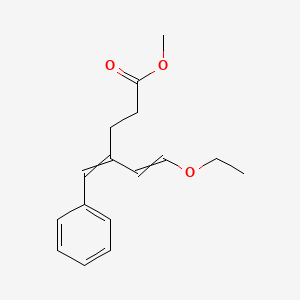
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a tetrahydro-1,1-dioxido-3-thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: Introducing the chlorophenyl and tetrahydro-1,1-dioxido-3-thienyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This might include:
Batch or Continuous Flow Processes: Utilizing automated reactors to ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially affecting the sulfur-containing thienyl group.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrazole nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of agrochemicals, dyes, or other industrial products.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and substituents could play a role in binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazole, 5-phenyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- 1H-Pyrazole, 5-(3-chlorophenyl)-1-(methylthio)-
- 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-3-thienyl)-
Uniqueness
The unique combination of the chlorophenyl and tetrahydro-1,1-dioxido-3-thienyl groups in 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for certain targets.
Propriétés
Numéro CAS |
876376-27-1 |
|---|---|
Formule moléculaire |
C13H13ClN2O2S |
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
3-[5-(3-chlorophenyl)pyrazol-1-yl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-3-1-2-10(8-11)13-4-6-15-16(13)12-5-7-19(17,18)9-12/h1-4,6,8,12H,5,7,9H2 |
Clé InChI |
RWZISUQTGVGDOX-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)

